molecular formula C22H24N4O3 B7533336 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone

1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone

Cat. No. B7533336
M. Wt: 392.5 g/mol
InChI Key: LJRYRZRUMGWLSQ-UHFFFAOYSA-N
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Description

1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique molecular structure and its ability to interact with various biological systems. In

Mechanism of Action

The mechanism of action of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, which may explain the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone are still being studied. However, it has been shown to affect various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone in lab experiments is its unique molecular structure, which allows it to interact with various biological systems. Additionally, this compound has been extensively studied, making it a well-characterized research tool. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research on 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems in the brain. Finally, future studies should explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis method of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone involves a series of chemical reactions. The starting materials for the synthesis are 3H-benzimidazole-5-carboxylic acid and piperazine. These two compounds are reacted together to form the intermediate compound, 4-(3H-benzimidazole-5-carbonyl)piperazine. This intermediate is then reacted with 2-ethoxy-2-phenylacetyl chloride to form the final product, 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone.

Scientific Research Applications

1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone has numerous scientific research applications. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression in humans. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-29-20(16-6-4-3-5-7-16)22(28)26-12-10-25(11-13-26)21(27)17-8-9-18-19(14-17)24-15-23-18/h3-9,14-15,20H,2,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRYRZRUMGWLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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